N2-Methylbenzo[d]thiazole-2,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGNFZQUIMJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N2 Methylbenzo D Thiazole 2,6 Diamine
Retrosynthetic Analysis of N2-Methylbenzo[d]thiazole-2,6-diamine and Structural Precursors
A retrosynthetic analysis of this compound identifies the key bond disconnections necessary to trace back to simpler, more readily available starting materials. The primary disconnection strategy involves breaking the C-S and C=N bonds within the thiazole (B1198619) ring.
This approach suggests two principal precursors:
A 1,2,4-trisubstituted benzene (B151609) derivative, specifically a 2,5-diaminobenzenethiol (B3053078) .
A one-carbon (C1) synthon that can introduce the N-methylamino group at the C2 position, such as methyl isothiocyanate or a derivative thereof.
An alternative and often more practical approach involves using precursors with functional groups that can be converted into the desired amines at a later stage. For instance, a common strategy employs a nitro group as a precursor to an amino group due to its stability and the reliability of its reduction. Therefore, a more feasible retrosynthetic pathway might start from 4-nitro-2-aminobenzenethiol . This precursor would undergo cyclization to form a 2-(methylamino)-6-nitrobenzo[d]thiazole intermediate, which is then reduced to yield the final product.
Exploration of Novel Synthetic Pathways and Route Optimization
The synthesis of the benzothiazole (B30560) core is a well-documented area of organic chemistry, with numerous pathways that can be optimized for specific derivatives like this compound. researchgate.netmdpi.com
The most prevalent method for constructing the benzothiazole ring is the condensation of a 2-aminobenzenethiol with a variety of carbonyl compounds or their equivalents. mdpi.com
Condensation with Carboxylic Acid Derivatives: The reaction of 2-aminobenzenethiols with acyl chlorides or carboxylic acids is a direct method to form 2-substituted benzothiazoles. researchgate.netnih.gov For the target molecule, this would involve a reaction between 2,5-diaminobenzenethiol and a reagent capable of installing the methylamino group.
Reaction with Aldehydes: The condensation of 2-aminothiophenols with aldehydes, often under oxidative conditions, is a highly efficient route. nih.gov Catalysts such as H2O2/HCl or samarium triflate in an aqueous medium can facilitate this transformation. nih.govorganic-chemistry.org
Intramolecular Cyclization: An alternative pathway involves the intramolecular cyclization of thioamides or thioformanilides. nih.govindexcopernicus.com For instance, the Jacobsen cyclization, which uses potassium ferricyanide, proceeds via radical cyclization of thiobenzanilides and is a powerful strategy for forming substituted benzothiazoles. researchgate.net Another approach uses visible light to drive the cyclization of thioamide derivatives without needing a photoredox catalyst. nih.gov
A selection of cyclization methods for the benzothiazole core is presented below.
| Precursors | Reagent/Conditions | Catalyst | Product | Reference |
| 2-Aminobenzenethiol, Aldehydes | Ethanol, Room Temp, 1h | H2O2/HCl | 2-Substituted Benzothiazole | nih.gov |
| 2-Aminobenzenethiol, Aldehydes | Aqueous medium | Samarium triflate | 2-Substituted Benzothiazole | organic-chemistry.org |
| 2-Aminobenzenethiol, Acyl Chlorides | Solvent-free | NaHSO4-SiO2 | 2-Substituted Benzothiazole | nih.gov |
| Thiobenzanilides | Radical Cyclization | Potassium Ferricyanide | Substituted Benzothiazole | researchgate.net |
| N-(2-chlorophenyl) benzothioamides | Intramolecular C-S coupling | BINAM–Cu(II) | 2-Aryl/Alkyl Benzothiazole | indexcopernicus.com |
Achieving the correct substitution pattern (amines at C2 and C6) requires careful regiocontrol. There are two primary strategies:
Linear Synthesis from a Pre-functionalized Ring: This is often the more reliable method. The synthesis starts with a benzene ring already containing the necessary substituents or their precursors in the correct positions (e.g., a 4-nitroaniline (B120555) derivative). This starting material is then converted to the corresponding 2-aminothiophenol (B119425), followed by cyclization to build the thiazole ring. For example, starting with methyl 4-aminobenzoate, a multi-step process can yield 5-substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates. nih.gov
Functionalization of the Benzothiazole Core: This approach involves introducing the 6-amino group after the benzothiazole ring has been formed. A common method is the nitration of the benzothiazole ring, which typically occurs at the 6-position, followed by reduction of the nitro group to an amine. Direct C-H amination is a more modern but challenging alternative. nih.gov Iridium-catalyzed C-H borylation offers a versatile method for functionalizing the benzothiazole ring, allowing for subsequent amination at specific positions. acs.orgdiva-portal.org
Selective methylation of the exocyclic amino group at the C2 position is a critical step that requires careful consideration to avoid methylation at other sites (the C6 amino group or the ring nitrogen).
Incorporation during Cyclization: The most efficient method is to introduce the N-methyl group as part of the C1 synthon during the cyclization reaction. For example, reacting a 2-aminothiophenol precursor with N-methylthiourea or a related species directly installs the 2-(methylamino) functionality.
Post-Cyclization N-Alkylation: Direct methylation of a 2-aminobenzothiazole (B30445) can be achieved, but selectivity can be an issue if other nucleophilic sites are present. In the case of 2,6-diaminobenzothiazole, the exocyclic 2-amino group is generally more nucleophilic than the 6-amino group, allowing for a degree of selective methylation under controlled conditions. Protecting the 6-amino group prior to methylation would ensure complete selectivity. Rhodium-catalyzed intermolecular coupling reactions have also been reported for the N-selective substitution of 2-aminobenzothiazoles. researchgate.net
Catalyst Development and Mechanistic Insights in Synthetic Reactions
A wide array of catalysts has been developed to improve the efficiency, selectivity, and sustainability of benzothiazole synthesis. These can be broadly categorized as metal-based, acid/base, and organocatalysts.
Metal Catalysts: Copper and palladium are frequently used to catalyze intramolecular C-S bond formation. indexcopernicus.com For example, a BINAM–Cu(II) complex is effective for the cyclization of N-(2-chlorophenyl) benzothioamides. indexcopernicus.com Nickel(II) salts have also been shown to be excellent, cost-effective catalysts for the cyclization of N-aryl-N',N'-dialkylthioureas under mild conditions. nih.gov
Acid Catalysts: Brønsted and Lewis acids are commonly employed to activate carbonyl groups in condensation reactions. nih.gov Solid acid catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) offer advantages such as easy separation and reusability. nih.gov
Organocatalysts: Tetrabromomethane (CBr4) has been used as a metal-free halogen bond donor catalyst. It activates the thioamide through a halogen bond between the sulfur atom of the thioamide and a bromine atom of CBr4, facilitating cyclization. rsc.org
The mechanism for the common condensation of a 2-aminothiophenol with an aldehyde typically involves the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, and subsequent oxidative aromatization to form the benzothiazole ring. mdpi.com
Green Chemistry Principles and Sustainable Synthesis Protocols
In recent years, there has been a significant shift towards developing environmentally benign methods for benzothiazole synthesis. airo.co.inbohrium.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
Key green strategies include:
Use of Green Solvents: Water and glycerol (B35011) are excellent green solvents for certain benzothiazole syntheses, replacing volatile and toxic organic solvents. orgchemres.org
Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently without any catalyst, such as the reaction of 2-aminothiophenol with N-acylated benzotriazoles. rsc.org This simplifies the work-up procedure and avoids metallic waste. rsc.org
Energy-Efficient Methods: Microwave irradiation is often used to accelerate reactions, leading to shorter reaction times and often higher yields compared to conventional heating. airo.co.inrsc.org
Benign Catalysts and Reagents: The use of non-toxic and reusable catalysts, such as NaHSO4-SiO2 or samarium triflate, aligns with green chemistry principles. nih.govorganic-chemistry.org Iodine has also been used as an inexpensive and environmentally friendly promoter for these reactions. nih.govorganic-chemistry.org
The table below summarizes various green synthetic approaches for benzothiazole formation.
| Green Principle | Method | Conditions | Reference |
| Green Solvents | Condensation of aromatic amine with potassium isopropyl xanthate | Water/Glycerol, CuSO4 catalyst | orgchemres.org |
| Green Solvents | Cyclization of 2-aminothiophenols with TMTD | Water, metal-free | rsc.org |
| Catalyst-Free | Reaction of 2-aminothiophenol with N-acylated benzotriazoles | No solvent, microwave or conventional heating | rsc.org |
| Catalyst-Free | Three-component reaction of aromatic amines, aliphatic amines, and sulfur | DMSO (as oxidant), additive-free | nih.gov |
| Benign Catalyst | Condensation of 2-aminothiophenol and aldehydes | Ethanol, H2O2/HCl catalyst | nih.gov |
| Benign Catalyst | Condensation of 2-aminothiophenol and aldehydes | Aqueous medium, Samarium triflate catalyst | organic-chemistry.org |
Elucidation of Reaction Mechanisms and Transformation Pathways Involving N2 Methylbenzo D Thiazole 2,6 Diamine
Electrophilic and Nucleophilic Reactivity of the Benzothiazole (B30560) Core and Amine Moieties
The reactivity of N2-Methylbenzo[d]thiazole-2,6-diamine is characterized by the nucleophilic character of its amino groups and the potential for electrophilic substitution on the benzene (B151609) ring of the benzothiazole core.
The primary amine at the C6 position and the secondary amine at the C2 position are both nucleophilic due to the lone pair of electrons on the nitrogen atoms. The N2-methylamino group's nucleophilicity is influenced by the electron-donating nature of the methyl group, which increases the electron density on the nitrogen. Conversely, the exocyclic amino group at C6 is a typical aromatic amine. The relative nucleophilicity of these two centers can be influenced by steric hindrance and the electronic effects of the benzothiazole ring system. In many 2-aminobenzothiazole (B30445) derivatives, both the exocyclic amino group and the endocyclic nitrogen atom can act as nucleophiles, participating in reactions with electrophiles. sigmaaldrich.cn
Electrophilic substitution reactions, such as halogenation, are expected to occur on the benzene portion of the benzothiazole ring. The positions of substitution are directed by the activating, ortho-, para-directing amino group at C6. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. For instance, studies on the bromination of 6-aminobenzothiazole (B108611) have shown that substitution occurs at the 5- and 7-positions.
Reaction Kinetics and Thermodynamics of Functional Group Transformations
The kinetics and thermodynamics of reactions involving this compound are essential for controlling reaction outcomes and optimizing synthesis protocols. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, general principles from related benzothiazole derivatives can provide insights.
Kinetic studies on the oxidation of 2-substituted benzothiazoles have been performed, indicating that the reaction rates are influenced by the nature of the substituent at the 2-position. For example, the oxidation of 2-phenyl-benzothiazole derivatives by chloramine-T follows first-order kinetics with respect to both the benzothiazole and the oxidizing agent. nih.gov Similar kinetic behavior could be anticipated for reactions involving the N2-methylamino group of the title compound.
Thermodynamic parameters, such as enthalpy and entropy of reaction, would govern the position of equilibrium for various transformations. For instance, in acylation reactions of the amino groups, the stability of the resulting amide products would be a key thermodynamic driver. Computational studies on benzothiazole derivatives have been used to calculate thermodynamic properties and can be a valuable tool for predicting the feasibility of reactions.
Stereochemical Outcomes and Diastereoselective Reactions
The molecule this compound itself is not chiral. However, reactions involving this compound can lead to the formation of chiral centers, making the study of stereochemical outcomes relevant. If a prochiral electrophile reacts with one of the amino groups, a new stereocenter can be created.
Investigating Intermediates and Transition States in Chemical Reactions
The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates and transition states. For reactions of this compound, these species can be investigated through a combination of spectroscopic techniques and computational modeling.
In electrophilic aromatic substitution reactions, the formation of a sigma complex (also known as an arenium ion) as a reaction intermediate is a well-established mechanism. For this compound, electrophilic attack on the benzene ring would proceed through such an intermediate, which is stabilized by resonance, including contributions from the amino groups.
In nucleophilic substitution reactions where the amino groups act as nucleophiles, the reaction may proceed through a concerted or a stepwise mechanism, the latter involving the formation of a tetrahedral intermediate.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling reaction pathways. DFT calculations can be used to determine the geometries and energies of reactants, products, transition states, and intermediates, providing valuable insights into the reaction mechanism at a molecular level. For instance, DFT has been used to study the structure and energetics of various benzothiazole derivatives. nih.gov
In Depth Computational and Theoretical Studies of N2 Methylbenzo D Thiazole 2,6 Diamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution, which governs the molecule's geometry, energy, and chemical reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. For N2-Methylbenzo[d]thiazole-2,6-diamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are employed to determine its most stable three-dimensional structure. scirp.orgnih.gov This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. scirp.org
The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in related 2-substituted 1,3-benzothiazole derivatives, C=N bond lengths in the thiazole (B1198619) ring have been calculated to vary, a phenomenon attributed to the electronic effects of the substituent. nbu.edu.sa The total energy obtained from this minimization represents the stability of the molecule. Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can also be calculated at this level of theory, confirming that the formation of such molecules is a spontaneous process under standard conditions. scirp.orgscirp.org These foundational calculations are crucial, as the optimized structure is the starting point for most other computational analyses. scirp.org
Table 1: Representative Calculated Geometrical Parameters for Benzothiazole (B30560) Derivatives Note: Data is illustrative, based on general findings for substituted benzothiazoles, as specific experimental values for this compound are not publicly available. Calculations are typically performed at the B3LYP/6-31G level or higher.
| Parameter | Typical Calculated Value Range |
| C=N Bond Length (Thiazole Ring) | 1.29 Å - 1.34 Å nbu.edu.sa |
| C-S Bond Length (Thiazole Ring) | ~1.76 Å |
| C-N Bond Length (Thiazole Ring) | ~1.38 Å |
| C-C Bond Length (Benzene Ring) | ~1.39 Å - 1.41 Å |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as electrons can be more easily excited to a higher energy state. scirp.orgmdpi.com For substituted benzothiazoles, the HOMO-LUMO gap is significantly influenced by the nature of the substituents. nih.govmdpi.com Electron-withdrawing groups tend to lower both HOMO and LUMO energies and reduce the energy gap, increasing reactivity, while electron-donating groups have the opposite effect. nih.govmdpi.com For this compound, the amino (-NH2) and methylamino (-NHCH3) groups are electron-donating, which would be predicted to result in a relatively large HOMO-LUMO gap, indicating high kinetic stability. mdpi.com The distribution of the HOMO and LUMO across the molecule's framework reveals the most likely sites for nucleophilic and electrophilic attack, respectively. rsc.orgnih.gov
Table 2: Illustrative FMO Energies and Reactivity Descriptors for Substituted Benzothiazoles Note: Values are representative and depend on the specific derivative and computational method (e.g., B3LYP/6-311++G(d,p)). nbu.edu.sa
| Derivative Type | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) | Implied Reactivity |
| With Electron-Donating Groups | -5.5 to -6.0 | -1.1 to -1.9 | 4.0 - 4.7 | Less reactive, more stable mdpi.com |
| With Electron-Withdrawing Groups | -6.1 to -6.5 | -2.5 to -3.4 | 2.8 - 4.5 | More reactive, less stable nih.gov |
The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution around a molecule. scirp.orgscirp.org It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. scirp.org Regions of negative electrostatic potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack; these often correspond to lone pairs on heteroatoms like nitrogen or oxygen. nih.govscirp.org Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. nih.gov
For this compound, an MEP map would be expected to show significant negative potential around the nitrogen atoms of the amino groups and the thiazole ring, identifying them as primary sites for hydrogen bonding and electrophilic interaction. scirp.orgscirp.org The hydrogen atoms of the amine groups would exhibit positive potential, making them key hydrogen bond donors. This detailed charge map is invaluable for predicting intermolecular interactions, solvation effects, and how the molecule might bind to a biological target. scirp.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations typically focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing the exploration of a molecule's dynamic behavior. biointerfaceresearch.comnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or a protein binding pocket. biointerfaceresearch.comacs.org
These simulations can reveal stable conformations, the barriers to rotation around single bonds, and the formation and lifetime of intermolecular hydrogen bonds. nih.gov For example, an MD simulation could track the interaction of the amine groups of this compound with water molecules, providing insight into its solubility and stability in an aqueous environment. When studying potential drug candidates, MD simulations are crucial for assessing the stability of a ligand-protein complex over time, providing a more realistic picture of the binding interaction than static docking alone. biointerfaceresearch.comnih.gov
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic properties, which is essential for validating experimental data and aiding in structure elucidation. scirp.org
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool. nih.govyoutube.com Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the magnetic shielding of each nucleus. nih.gov These theoretical shifts, when compared to experimental spectra, can confirm the proposed structure of this compound and help assign specific signals to the correct atoms. mdpi.comchemicalbook.com
IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretches, N-H bends, or vibrations of the entire benzothiazole ring system. researchgate.netnih.gov Comparing the calculated frequencies and intensities with an experimental FT-IR spectrum helps in the assignment of absorption bands and confirms the presence of key functional groups. nih.govchemicalbook.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. scirp.orgresearchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states, corresponding to the absorption of light. The predicted maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental data to understand the electronic structure and chromophores within the molecule. scirp.orgresearchgate.net
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Theoretical Structure-Activity Relationship (SAR) studies aim to build a mathematical correlation between a molecule's computed structural or electronic properties (descriptors) and its observed biological activity. researchgate.netresearchgate.net For a series of related compounds like benzothiazole derivatives, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. researchgate.netchula.ac.th
In a theoretical SAR study of this compound and its analogs, various quantum chemical descriptors would be calculated. These can include:
Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Lipophilic Descriptors: Calculated logP (partition coefficient).
These descriptors are then used as independent variables in a statistical model (like multiple linear regression) to predict the biological activity (e.g., IC50 values for enzyme inhibition). researchgate.netmdpi.com Such models can highlight which properties are most crucial for activity. For example, a QSAR model might reveal that a high negative electrostatic potential on a specific nitrogen atom is critical for binding to a target enzyme, guiding the design of new, more potent derivatives. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization of N2 Methylbenzo D Thiazole 2,6 Diamine and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of N2-Methylbenzo[d]thiazole-2,6-diamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group and the aromatic ring. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region. The aromatic protons on the benzene (B151609) ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted system. The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom, including the N-methyl carbon, the aromatic carbons, and the carbons of the thiazole (B1198619) moiety. Based on data from related compounds like 2-amino-6-chlorobenzothiazole, the aromatic protons can be assigned. chemicalbook.com The chemical shifts for the benzothiazole (B30560) core are influenced by the electron-donating effects of the amino and methylamino groups.
Predicted NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| Aromatic-H | ¹H NMR | ~6.5-7.5 | d, dd | Shifts and coupling constants depend on the position (H-4, H-5, H-7). |
| NH₂ | ¹H NMR | ~5.0-6.0 | br s | Broad signal due to quadrupole effects and exchange; position is solvent-dependent. |
| NH-CH₃ | ¹H NMR | ~4.5-5.5 | br s | Broad signal; position is solvent-dependent. |
| N-CH₃ | ¹H NMR | ~2.8-3.2 | s or d | Singlet, or doublet if coupled to N-H. |
| C=N (C2) | ¹³C NMR | ~165-175 | - | Characteristic for the imine-like carbon in the thiazole ring. |
| Aromatic-C | ¹³C NMR | ~105-150 | - | Six distinct signals expected for the benzene ring carbons. |
| N-CH₃ | ¹³C NMR | ~30-35 | - | Typical range for an N-methyl carbon. |
2D NMR: Two-dimensional NMR techniques are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the aromatic C-H pairs and the N-methyl group.
Solid-State NMR and Polymorphism: In the solid state, molecules like this compound can pack into different crystal lattices, a phenomenon known as polymorphism. These different polymorphic forms can exhibit distinct solid-state NMR spectra due to variations in the local chemical environment and intermolecular interactions (e.g., hydrogen bonding). Solid-state NMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning), is a powerful tool to identify and characterize these different solid forms, which can have significant implications for the material's physical properties. Studies on analogous heterocyclic systems, such as benzimidazoles, have demonstrated the utility of this technique in characterizing tautomerism and hydrogen bonding in the solid state. nist.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and serves as a unique molecular fingerprint.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. Therefore, the symmetric stretching vibrations of the aromatic ring system are often more prominent in the Raman spectrum.
Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| N-H Stretching (primary & secondary amines) | 3200 - 3500 | FT-IR, Raman | Often appears as multiple, somewhat broad peaks. researchgate.net |
| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, Raman | Sharp peaks characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretching (N-CH₃) | 2850 - 2960 | FT-IR, Raman | Stretching vibrations of the methyl group. |
| C=N Stretching (thiazole ring) | 1610 - 1650 | FT-IR, Raman | A strong band, characteristic of the benzothiazole core. researchgate.net |
| Aromatic C=C Stretching | 1450 - 1600 | FT-IR, Raman | Multiple bands corresponding to the benzene ring vibrations. |
| N-H Bending | 1550 - 1640 | FT-IR | Bending vibration of the amine groups. |
| C-N Stretching | 1250 - 1350 | FT-IR | Vibrations of the bonds connecting the amines to the ring. |
| Aromatic C-H Out-of-Plane Bending | 750 - 900 | FT-IR | Strong bands whose positions are indicative of the substitution pattern on the benzene ring. |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for studying its fragmentation pathways under ionization.
The molecular formula of this compound is C₈H₉N₃S, corresponding to a monoisotopic mass of approximately 179.0517 Da. bldpharm.com HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.
Upon ionization, typically using Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule will form a molecular ion (M⁺˙ or [M+H]⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern provides valuable structural information. For instance, mass spectra of related compounds like 2-amino-6-methylbenzothiazole (B160888) show a prominent molecular ion peak and fragments corresponding to the loss of parts of the side chains or cleavage of the heterocyclic ring. nih.gov
Predicted Fragmentation Data for this compound
| m/z (Daltons) | Proposed Ion/Fragment | Fragmentation Pathway |
|---|---|---|
| 179 | [C₈H₉N₃S]⁺˙ | Molecular Ion (M⁺˙) |
| 164 | [M - CH₃]⁺ | Loss of the N-methyl group. |
| 151 | [M - N₂]⁺˙ or [M - C₂H₄]⁺˙ | Complex rearrangement and loss of nitrogen or ethylene. |
| 136 | [C₇H₆NS]⁺ | Loss of the 6-amino group and rearrangement. |
| 110 | [C₆H₄NS]⁺ | Cleavage involving loss of the amino groups and ring carbons. |
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction: Obtaining a suitable single crystal of this compound would allow for the precise determination of its molecular structure. Analysis of crystal structures of similar benzothiazole derivatives reveals that the fused benzothiazole ring system is essentially planar. nih.govnih.gov The structure of this compound would be expected to feature extensive intermolecular hydrogen bonding. The primary amine (-NH₂) at the C6 position and the secondary amine (-NHCH₃) at the C2 position can both act as hydrogen bond donors, while the thiazole nitrogen atom can act as a hydrogen bond acceptor. These interactions are expected to link molecules into chains, ribbons, or sheets within the crystal lattice, significantly influencing the material's melting point and solubility. nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific crystal form. This technique is invaluable for identifying different polymorphs of this compound, as each polymorph will have a distinct PXRD pattern due to the different arrangement of molecules in the crystal lattice. It is also a primary method for assessing the bulk purity of a crystalline sample.
Typical Structural Parameters for a Benzothiazole Core
| Parameter | Expected Value | Notes |
|---|---|---|
| C-S Bond Length | ~1.74 - 1.76 Å | Typical for a thiazole ring. |
| C=N Bond Length | ~1.30 - 1.37 Å | Typical for an imine within a heterocyclic ring. nih.gov |
| C-N Bond Length | ~1.36 - 1.40 Å | Bond within the thiazole ring. |
| Benzothiazole Ring System | Largely Planar | The fused bicyclic system maintains planarity. nih.gov |
| Intermolecular Interactions | N-H···N Hydrogen Bonds | Expected to be a dominant feature in the crystal packing. nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into its conjugation and photophysical properties.
UV-Vis Absorption Spectroscopy: The benzothiazole ring system is an effective chromophore. The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated aromatic system. Compared to unsubstituted benzothiazole, the presence of two powerful electron-donating groups (auxochromes)—the amino group at C6 and the methylamino group at C2—is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths. Theoretical studies on similar benzothiazole derivatives confirm that such substitutions tune the electronic energy levels and absorption wavelengths. researchgate.net The spectrum would likely show multiple absorption bands in the UV and possibly the near-visible region.
Fluorescence Spectroscopy: Many conjugated heterocyclic compounds, including benzothiazole derivatives, are known to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The quantum yield and emission wavelength are sensitive to the molecular structure and the solvent environment. The extensive conjugation and the presence of electron-donating groups suggest that the compound could be a candidate for fluorescent applications.
Predicted Electronic Spectroscopy Data
| Parameter | Expected Range | Transition Type | Notes |
|---|---|---|---|
| Absorption Maximum (λ_max) | ~300 - 400 nm | π → π | Multiple bands are likely. The exact position is solvent-dependent. researchgate.net |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | π → π | Indicates a strongly allowed transition. |
| Emission Maximum (λ_em) | > λ_max | Fluorescence | The Stokes shift (difference between λ_em and λ_max) is characteristic of the molecule. |
Chemical Reactivity, Functionalization, and Derivatization Strategies for N2 Methylbenzo D Thiazole 2,6 Diamine
Modification of Amine Groups (e.g., acylation, alkylation, sulfonylation)
The presence of two chemically distinct amine groups on the N2-Methylbenzo[d]thiazole-2,6-diamine scaffold—the exocyclic aromatic amine at the C6 position and the N2-methylamino group integrated into the thiazole (B1198619) ring's amidine system—presents opportunities for selective functionalization. The C6-amino group is expected to behave like a typical aniline (B41778) derivative, readily undergoing reactions such as acylation, alkylation, and sulfonylation. In contrast, the N2-methylamino group's reactivity is modulated by its connection to the heterocyclic ring, making it less nucleophilic.
This difference in reactivity allows for regioselective modifications, primarily at the more reactive C6-amine. Standard conditions for acylation , using acyl chlorides or anhydrides in the presence of a base, would likely lead to the selective formation of the C6-amide derivative. Similarly, alkylation reactions (e.g., with alkyl halides) and sulfonylation (e.g., with sulfonyl chlorides) are expected to preferentially occur at the C6 position under controlled conditions. Achieving functionalization at the N2-position would require more forcing conditions or a strategy involving protection of the C6-amine followed by reaction at the N2-site.
| Reaction Type | Reagent Class | Expected Primary Site of Reaction |
| Acylation | Acyl Chlorides, Anhydrides | C6-Amino Group |
| Alkylation | Alkyl Halides | C6-Amino Group |
| Sulfonylation | Sulfonyl Chlorides | C6-Amino Group |
Functionalization at the Benzothiazole (B30560) Ring System (e.g., halogenation, nitration, metallation, C-H activation)
The benzothiazole ring is an electron-deficient system, which influences the strategies for its functionalization. Direct electrophilic substitution reactions like halogenation and nitration typically require harsh conditions and can lead to mixtures of products. acs.orgdiva-portal.org However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful and regioselective alternatives for modifying the carbocyclic ring.
Halogenation and Nitration: Traditional electrophilic aromatic substitution on the benzene (B151609) portion of the benzothiazole ring is challenging but can be directed by the activating C6-amino group. The primary sites for substitution would be the positions ortho and para to the amine, namely C5 and C7.
Metallation and C-H Activation: C-H activation has emerged as a premier strategy for the precise functionalization of heterocyclic cores. youtube.com Iridium-catalyzed borylation, for instance, has been used to install versatile boryl groups onto the 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, which can then be further functionalized. acs.orgdiva-portal.org A similar strategy could be applied to this compound to selectively functionalize the C4, C5, or C7 positions. Palladium and nickel catalysts are also effective for C-H functionalization, often guided by a directing group. researchgate.netmdpi.com The C2 position of benzothiazoles can be functionalized through the formation of thiazol-2-yl-phosphonium intermediates, which then react with various nucleophiles. acs.orgresearchgate.net
Table of C-H Functionalization Strategies on Related Benzothiazole Systems
| Method | Catalyst/Reagent | Position Functionalized | Outcome | Reference |
| C-H Borylation | Iridium Catalyst | C4, C5, C6, C7 | Installation of boryl groups for further cross-coupling | acs.orgdiva-portal.org |
| C-H Chalcogenation | Triphenylphosphine / S- or Se-Nucleophiles | C2 | Formation of C2-thio or C2-seleno ethers | researchgate.net |
| Oxidative C-H Functionalization | Nickel Catalyst | C2 (via intramolecular cyclization) | Synthesis of 2-aminobenzothiazoles from arylthioureas | researchgate.net |
| C-H Cyanation | Palladium/Copper Catalysis | C2 (via intramolecular cyclization) | Synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides | mdpi.com |
Synthesis of Polymeric and Supramolecular Architectures Incorporating the this compound Moiety
The diamino functionality of this compound makes it an excellent candidate as a monomer for the synthesis of advanced polymers. Poly(benzothiazole)s are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. These are often synthesized through the polycondensation of a benzothiazole-containing diamine with a dicarboxylic acid or its derivative. researchgate.net this compound could be directly incorporated into polymer backbones using this approach, with the specific reaction conditions influencing the final polymer properties.
In another approach, benzothiazole derivatives have been used to create carrier polymers for drug delivery. researchgate.net For example, 2-hydrazinylbenzo[d]thiazole can be polymerized and subsequently linked to various drug molecules. researchgate.net This suggests that this compound could serve as a foundational block for creating functional polymers with tailored properties.
The hydrogen bonding capabilities of the amine groups also allow for the formation of ordered supramolecular structures. The N-H donors of the amine groups can interact with suitable acceptors to form predictable patterns like chains and sheets, a principle observed in similar N(4)-substituted 2,4-diamino-5-nitrosopyrimidines. nih.gov These non-covalent interactions are fundamental to designing crystal structures and materials with specific organizational motifs.
Chemodivergent and Regioselective Transformations
Chemodivergency refers to the ability of a single substrate to yield different products under varied reaction conditions. For a molecule like this compound with multiple reactive sites, chemodivergent and regioselective control is paramount. The electronic and steric differences between the C6-amine, the N2-methylamine, and the C-H bonds at C4, C5, and C7 are the keys to this control.
Regioselectivity in functionalization can be achieved by tuning catalysts and reaction parameters. For instance, in C-H activation, the choice of metal catalyst (e.g., Iridium vs. Palladium) and directing group can steer the reaction to a specific C-H bond. acs.orgdiva-portal.org Base-assisted palladation has been shown to favor the activation of the C4–H bond in certain fused BTD systems. acs.org
Chemodivergent synthesis can be controlled by factors such as the solvent or photocatalytic conditions. nih.govrsc.org For example, a solvent-dependent approach has been used to switch between two different multicomponent reactions to produce distinct heterocyclic scaffolds from the same set of starting materials. rsc.org While specific studies on this compound are not prevalent, these principles of modern synthetic chemistry provide a clear roadmap for the selective and divergent derivatization of this versatile scaffold. By carefully selecting reagents, catalysts, and conditions, chemists can selectively target a specific reactive site to synthesize a desired derivative.
Exploration of Mechanistic Biological Interactions of N2 Methylbenzo D Thiazole 2,6 Diamine Pre Clinical, in Vitro Focus
Investigation of Molecular Target Engagement and Binding Mechanisms
Direct enzyme inhibition kinetics and receptor binding assays for N2-Methylbenzo[d]thiazole-2,6-diamine are not extensively documented. However, the broader family of benzothiazole (B30560) derivatives has been widely investigated as inhibitors of various enzymes, often through competitive binding at the active site.
Molecular docking studies on different benzothiazole derivatives have revealed their potential to interact with a range of protein targets. For instance, certain benzo[d]thiazol-2-amine derivatives have shown promising binding affinities to the Human Epidermal growth factor Receptor (HER) enzyme, a key target in cancer therapy. nih.gov Docking simulations of these derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket. nih.gov In one study, docking scores for some derivatives reached as high as -10.4 kcal/mol, indicating a strong potential for interaction. nih.gov
Furthermore, benzothiazole-thiazole hybrids have been designed and studied as potential inhibitors of the p56lck enzyme, a protein tyrosine kinase involved in cell signaling pathways. biointerfaceresearch.com These in silico studies focus on understanding the structural requirements for effective binding and inhibition, often involving interactions with the hinge region and allosteric sites of the kinase domain. biointerfaceresearch.com The general principle emerging from these studies is that the benzothiazole core acts as a scaffold that can be functionalized to achieve specific and high-affinity binding to various enzymatic targets.
It is plausible that this compound could engage with similar targets. The 2-amino group is a common feature in many active benzothiazoles, and the additional 6-amino and N2-methyl groups would modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific enzymes or receptors.
Cellular Pathway Modulation and Signal Transduction Studies
For example, a novel benzothiazole derivative has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.
Studies on other benzothiazole derivatives have also pointed towards their ability to modulate signaling pathways critical for cancer cell survival. For instance, the inhibition of protein tyrosine kinases like p56lck by benzothiazole hybrids directly impacts T-cell activation and signaling, which can be crucial in inflammatory and autoimmune diseases. biointerfaceresearch.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Biological Potency
Structure-activity relationship (SAR) studies on benzothiazole derivatives consistently highlight the importance of substituents at the C2 and C6 positions of the benzothiazole ring for biological activity.
The 2-amino group is a common and often essential feature for the activity of many benzothiazole-based compounds. Modifications at this position have been shown to significantly impact potency. For instance, in a series of 2-aminothiazoles developed as antitubercular agents, the introduction of substituted benzoyl groups at the N-2 position led to a more than 128-fold improvement in activity. researchgate.net This indicates that the N2 position of this compound is a critical point for modulating its biological effects. The presence of a methyl group at this position, as opposed to a larger substituent, would confer specific steric and electronic properties that would influence its interaction with biological targets.
The following table summarizes the SAR findings from studies on related benzimidazole (B57391) compounds, which share structural similarities with benzothiazoles, targeting Mtb-FtsZ.
| Compound Modification | Observed Activity |
| Introduction of a methylene (B1212753) group between sulfur and cyclohexyl | Remarkably enhanced activity nih.gov |
| N,N-dipropylaminomethyl at the 2-position | High activity nih.gov |
| Morpholin-4-ylmethyl or pyrrolidin-1-ylmethyl at the 2-position | Diminished activities nih.gov |
These findings underscore the principle that even minor structural modifications to the benzothiazole scaffold can lead to significant changes in biological potency.
Interaction with Biomolecules: DNA, RNA, and Protein Binding Studies
The benzothiazole scaffold has been identified as a potential DNA-interacting moiety. Certain benzo[d]thiazol-2-amine derivatives have been investigated for their ability to bind to DNA, with molecular docking studies suggesting interactions within the DNA groove. nih.gov These interactions are often stabilized by hydrogen bonding and hydrophobic forces. nih.gov
Furthermore, some benzothiazole derivatives have been explored as potential inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. This suggests that the benzothiazole ring system can intercalate into or bind to DNA, thereby disrupting its normal function.
While specific studies on the interaction of this compound with DNA or RNA are not available, its planar aromatic structure and the presence of hydrogen-bonding donor and acceptor groups suggest a potential for such interactions. The N2-methyl and 6-amino groups would likely influence the mode and affinity of this binding.
The primary mode of action for many biologically active small molecules is through protein binding, as discussed in section 7.1. For this compound, the amino groups are likely to be key pharmacophoric features for protein interactions.
Pharmacophore Modeling and Ligand-Based Drug Design Concepts
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For benzothiazole derivatives, several pharmacophore models have been developed to guide the design of new, more potent compounds.
One study on benzothiazole derivatives as potential p56lck inhibitors identified a six-point pharmacophore model (AADHRR) consisting of one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. nih.gov This model demonstrated a strong correlation between the predicted and experimental activities of the tested compounds. nih.gov
Another example is the development of pharmacophore models for COX-II inhibitors, where a six-point model with three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings was established. These models are instrumental in the in silico screening of large compound libraries to identify new potential inhibitors.
Based on these principles, a hypothetical pharmacophore for this compound would likely include:
The aromatic rings of the benzothiazole system.
Hydrogen bond donor features from the 2-amino and 6-amino groups.
A potential hydrophobic feature associated with the methyl group.
The following table presents data from a molecular docking study of benzo[d]thiazol-2-amine derivatives against the HER enzyme, illustrating the application of computational methods in predicting binding affinity.
| Compound | Docking Score (kcal/mol) |
| Derivative 1 | Not specified |
| Derivative 2 | -10.4, -9.9, -9.8 nih.gov |
| Derivative 3 | Not specified, but higher than Derivative 1 nih.gov |
This data, although not for the specific compound of interest, demonstrates the utility of ligand-based design concepts in prioritizing compounds for further experimental evaluation. The structural features of this compound make it a candidate for similar in silico evaluations to predict its potential biological targets and activities.
Applications of N2 Methylbenzo D Thiazole 2,6 Diamine in Advanced Materials Science and Catalysis
Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The benzothiazole (B30560) moiety is a well-established building block in the design of organic electronic materials due to its electron-deficient nature, which facilitates electron transport. When combined with electron-donating groups, such as the amino groups present in N2-Methylbenzo[d]thiazole-2,6-diamine, a molecule with potential intramolecular charge transfer (ICT) characteristics can be formed. This electronic structure is often a precursor to fluorescent and phosphorescent properties, which are fundamental to the operation of OLEDs.
Theoretically, this compound could be chemically modified for use in various layers of an OLED device:
Emissive Layer: As a fluorescent emitter, the compound's emission color could be tuned by modifying its chemical structure. The inherent rigidity of the benzothiazole core is beneficial for achieving high quantum yields.
Host Material: In phosphorescent OLEDs (PhOLEDs), derivatives of this compound could be engineered to possess a high triplet energy, enabling them to act as a host material for phosphorescent guest molecules.
Charge Transport Layers: The amino groups suggest that the molecule could be adapted for use in hole-transporting layers (HTLs), while the benzothiazole core is conducive to electron transport, suggesting potential for use in electron-transporting layers (ETLs).
Table 1: Potential Optoelectronic Properties and Roles of this compound Derivatives
| Potential Role | Key Structural Feature | Anticipated Property |
|---|---|---|
| Fluorescent Emitter | Benzothiazole-Diamine Core | Intramolecular Charge Transfer (ICT) leading to light emission. |
| Phosphorescent Host | High Triplet Energy Moiety | Ability to host phosphorescent guest emitters efficiently. |
Utilization as Fluorescent Probes and Sensors for Specific Analytes
Benzothiazole-based compounds are frequently employed as the core of fluorescent probes due to their typically high fluorescence quantum yields and sensitivity to their chemical environment. The presence of two amino groups in this compound provides potential binding sites for a variety of analytes.
The mechanism of sensing would likely rely on the modulation of the ICT character upon analyte binding. For example:
Metal Ion Detection: The nitrogen atoms of the thiazole (B1198619) and amino groups could act as a chelation site for metal ions. The binding of a metal ion could lead to a "turn-on" or "turn-off" fluorescent response.
pH Sensing: The basicity of the amino groups would allow for protonation in acidic media, which would alter the electronic properties and, consequently, the fluorescence of the compound.
Anion Recognition: The N-H bonds of the amino groups could form hydrogen bonds with specific anions, resulting in a detectable change in the fluorescence signal.
Table 2: Potential Sensing Applications of this compound
| Target Analyte | Potential Binding Site | Expected Sensing Mechanism |
|---|---|---|
| Metal Ions | Thiazole and Amino Nitrogens | Chelation-induced fluorescence change. |
| Protons (pH) | Amino Groups | Protonation-induced modulation of ICT. |
Application as Ligands in Organometallic Catalysis and Coordination Chemistry
The structure of this compound, with its multiple nitrogen atoms, makes it a promising candidate for a multidentate ligand in coordination chemistry. It could potentially coordinate with a metal center through the thiazole nitrogen and one or both of the amino nitrogens, acting as a bidentate or tridentate ligand.
The resulting metal complexes could be screened for catalytic activity in a range of organic transformations. The electronic properties of the ligand, which can be tuned by the methyl group and the benzothiazole ring, would influence the reactivity of the metal center. Potential catalytic applications include:
Cross-Coupling Reactions: Palladium or nickel complexes bearing such a ligand could be active in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
Hydrogenation and Transfer Hydrogenation: Ruthenium or iridium complexes are often used in these reactions, and the nitrogen-based ligand could provide a stable coordination environment.
Role in Polymer Chemistry as Monomers or Cross-linking Agents
The presence of two reactive amino groups allows this compound to function as a building block in polymer synthesis.
Monomer: It can be used as a diamine monomer in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The incorporation of the rigid and potentially fluorescent benzothiazole unit into the polymer backbone could result in polymers with high thermal stability and interesting optical properties.
Cross-linking Agent: This diamine can be used to cross-link polymer chains, for example, in epoxy resins. The cross-linking process would enhance the mechanical strength, thermal stability, and chemical resistance of the final material.
Table 3: Potential Roles of this compound in Polymer Science
| Role | Reactive Groups | Resulting Polymer Type / Function | Potential Benefit |
|---|---|---|---|
| Monomer | Two Amino Groups | Polyamides, Polyimides | Enhanced thermal stability and optical properties. |
Advanced Analytical Method Development for N2 Methylbenzo D Thiazole 2,6 Diamine in Complex Matrices
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, SFC)
Chromatographic techniques are fundamental for the separation and quantification of chemical compounds. For a molecule like N2-Methylbenzo[d]thiazole-2,6-diamine, High-Performance Liquid Chromatography (HPLC) would be a primary candidate for analysis, likely utilizing a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection would typically be achieved using a UV-Vis detector, set to a wavelength corresponding to the compound's maximum absorbance.
Gas Chromatography (GC) could also be a viable technique, provided the compound has sufficient volatility and thermal stability. Derivatization might be necessary to improve its chromatographic behavior. Supercritical Fluid Chromatography (SFC) presents a modern alternative, offering fast separations with reduced environmental impact due to its use of supercritical carbon dioxide as the primary mobile phase component.
However, specific, validated methods including details on columns, mobile phases, flow rates, and detector settings for this compound have not been published in the reviewed scientific literature. While some commercial suppliers indicate the availability of HPLC and LC-MS data for the pure substance, these methods are not detailed in the public domain. bldpharm.com
Hyphenated Techniques for High-Resolution Analysis (e.g., LC-MS/MS, GC-MS)
To achieve higher sensitivity and selectivity, particularly in complex matrices, chromatographic systems are often coupled with mass spectrometry (MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for trace-level quantification. A hypothetical LC-MS/MS method for this compound would involve optimizing the electrospray ionization (ESI) source parameters to generate the protonated molecule [M+H]+, followed by fragmentation to produce specific product ions for Selected Reaction Monitoring (SRM).
Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) could provide structural confirmation and quantification. A search of the PubChem database for the related compound, 2,6-Benzothiazolediamine, indicates the existence of GC-MS data, suggesting that this technique is applicable to this class of compounds. nih.gov However, no such specific method or data is available for the N2-methylated derivative.
Table 1: Hypothetical Mass Spectrometry Parameters for this compound
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]+ | To be determined experimentally |
| Product Ions (SRM) | To be determined experimentally |
| Collision Energy | To be determined experimentally |
Electrochemical Methods for Detection and Characterization
Electrochemical methods can offer a sensitive and cost-effective alternative for the detection of electroactive compounds. Given the presence of amine groups and the thiazole (B1198619) ring, this compound is expected to be electrochemically active. Techniques like cyclic voltammetry could be used to study its oxidation-reduction behavior at various electrode surfaces (e.g., glassy carbon, gold). This information could then be used to develop quantitative methods such as differential pulse voltammetry or amperometry. At present, there are no published studies detailing the electrochemical properties or detection of this specific compound.
Development of Biosensors or Chemosensors for Specific Detection
The development of biosensors or chemosensors would represent a significant advancement for the rapid and selective detection of this compound. A chemosensor could be designed based on a recognition unit that specifically interacts with the diamine or thiazole moiety, leading to a measurable optical or electrochemical signal. For instance, research on related 2,1,3-Benzothiadiazole (B189464) structures has shown their utility as fluorophore building blocks in chemosensors for detecting various analytes, including amines. mdpi.com A similar strategy could theoretically be adapted for the target compound.
A biosensor might utilize a biological recognition element, such as an enzyme or an antibody, that specifically binds to the compound. This interaction would then be converted into a measurable signal. The creation of such sensors requires extensive research, including the synthesis of specific receptors or the generation of selective antibodies, none of which has been reported for this compound in the available literature.
Emerging Research Directions and Future Perspectives for N2 Methylbenzo D Thiazole 2,6 Diamine
Addressing Current Challenges in Synthesis and Application
The development of N2-Methylbenzo[d]thiazole-2,6-diamine for practical use hinges on overcoming challenges in its synthesis and pinpointing specific applications.
Synthesis: The synthesis of substituted benzothiazoles can face challenges related to reaction yields and conditions. For C-2 substituted benzothiazoles, yields can be influenced by the steric hindrance of substituents on the amine group. nih.gov Traditional synthetic routes often require harsh conditions, but modern approaches are being developed to improve efficiency and sustainability. The use of nanocatalysts and silica-based catalysts, for example, has been shown to increase the effectiveness of reactions in benzothiazole (B30560) synthesis. nih.gov Another advanced method involves the palladium-catalyzed C-C coupling to functionalize the benzothiazole core, a technique used to create N-(6-arylbenzo[d]thiazol-2-yl)acetamides. mdpi.comresearchgate.net Optimizing a scalable and efficient synthetic pathway for this compound is a primary challenge that needs to be addressed for further research.
Application: The application profile of this compound is not yet well-defined, which stands as a significant research gap. However, the broader class of 2-aminobenzothiazole (B30445) and 6-substituted benzothiazole derivatives exhibits a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. chemistryjournal.netresearchgate.net For instance, substitutions at the 6th position of the benzothiazole ring with groups like nitro or halogens have been shown to enhance antimicrobial and antifungal activities. medipol.edu.tr The primary challenge lies in systematic biological screening to identify the specific therapeutic areas where this compound may prove most effective.
Potential for Integration into Multicomponent Systems and Hybrid Architectures
A promising future direction is the incorporation of this compound into more complex molecular frameworks to create hybrid molecules with enhanced or novel functionalities.
Metal-Complex Conjugates: One successful strategy in the broader benzothiazole family is the conjugation with metal complexes. For example, derivatives of 2-(4-aminophenyl)benzothiazole (BTA) have been coordinated with salen-type Schiff-based ligands and transition metals (like Manganese) to create complexes with synergistic cytotoxic activity against cancer cells. nih.gov This approach could be adapted for this compound to develop new metallodrugs.
Heterocyclic Hybrids: The benzothiazole nucleus can be combined with other heterocyclic systems to produce molecules with unique biological profiles. nih.gov Research on related compounds has shown that linking benzothiazoles to pyrimidine (B1678525) or pyran rings can generate compounds with significant antimicrobial activity. researchgate.net The dual amine groups of this compound offer versatile handles for synthesizing such hybrid structures.
Scaffolding for Targeted Moieties: The compound can serve as a central scaffold to which other pharmacologically active groups are attached. The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides through coupling reactions demonstrates how the benzothiazole core can be functionalized to create libraries of derivatives for screening. mdpi.comresearchgate.net
Unexplored Mechanistic Pathways and Reactivity
Significant gaps exist in understanding the specific reactivity and biological mechanisms of action for this compound.
The reactivity of its two distinct amino groups—a secondary amine at the C2 position and a primary amine at the C6 position—is a key area for investigation. The N-methyl group on the C2-amine sterically and electronically differentiates it from the C6-amine, suggesting that regioselective reactions could be developed. For instance, the C6-amine could potentially undergo diazotization to form azo-linked derivatives, a reaction used for other 2-aminobenzothiazoles to create novel dyes and antibacterial agents. nih.gov
From a biological perspective, the mechanism of action is entirely unexplored. Research on similar benzothiazole structures offers potential pathways to investigate. For example, some N-substituted benzothiazole derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR) in Escherichia coli, a key enzyme in bacterial metabolism. nih.gov Others have shown effective inhibition of the urease enzyme. mdpi.comresearchgate.net Investigating whether this compound acts on these or other biological targets is a critical future task.
Interdisciplinary Research Opportunities (e.g., nanobiotechnology, computational biology)
The study of this compound is well-suited for a multidisciplinary approach, particularly leveraging computational biology and nanobiotechnology.
Computational Biology: In silico methods are invaluable for accelerating the drug discovery process. Molecular docking studies have been effectively used to predict how benzothiazole derivatives bind to enzyme active sites, as demonstrated in studies of urease and DHFR inhibitors. mdpi.comresearchgate.netnih.gov Such computational screening can prioritize synthetic targets and guide the design of more potent derivatives of this compound. Furthermore, Density Functional Theory (DFT) calculations can be employed to confirm molecular structures and analyze their electronic properties, providing insights that correlate with experimental data. nih.gov
Nanobiotechnology: This field offers opportunities in both synthesis and application. The use of nanocatalysts to improve the efficiency and environmental footprint of benzothiazole synthesis is an active area of research. nih.gov In terms of application, while not yet explored for this specific compound, a potential future avenue is the loading of this compound onto nanoparticle-based drug delivery systems to improve its bioavailability and target it to specific tissues or cells, a common strategy for enhancing the efficacy of therapeutic agents.
Identification of Key Research Gaps and Future Avenues
The path forward for this compound research is defined by several clear gaps and corresponding opportunities.
Key Research Gaps:
Fundamental Bioactivity Profile: The most significant gap is the lack of comprehensive screening for its biological activities. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent remains unconfirmed.
Optimized Synthesis: A robust, high-yield, and scalable synthetic route specifically tailored for this compound has not been established.
Mechanism of Action: For any identified biological activity, the underlying molecular mechanism is unknown.
Structure-Activity Relationship (SAR): There is no data on how modifications to its structure, particularly at the C6-amine, affect its activity.
Future Research Avenues:
Systematic Derivatization: A key avenue is the synthesis of a library of derivatives, particularly by modifying the C6-amino group, to establish clear SARs that can guide the development of more potent and selective compounds.
Exploration in Materials Science: Beyond medicine, its potential in materials science should be explored. Some C-2 substituted benzothiazoles are known to have applications as optical materials and sensitizers, suggesting a possible non-biological application for this compound. nih.gov
Development of Hybrid Therapeutics: Leveraging the findings from related compounds, a focused effort to create hybrid molecules by integrating this compound with other known pharmacophores could lead to novel therapeutic agents. nih.gov
Target Identification and Validation: Following initial biological screening, proteomics and other modern techniques can be used to identify the specific protein targets of the compound, which is a crucial step in validating its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing enantiomerically pure N2-Methylbenzo[d]thiazole-2,6-diamine derivatives?
- Methodological Answer : The synthesis typically involves bromination of a ketone intermediate followed by thiourea treatment to form the thiazole core. For example, (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine was synthesized via refluxing a protected aminothiazole intermediate in HCl/AcOH (73% yield) . Enantiomeric purity (≥99%) is achieved using chiral precursors, with Boc protection (Boc₂O in THF) to control regioselectivity .
Q. How is the compound characterized for structural and chiral integrity?
- Methodological Answer : Key techniques include:
- 1H NMR to confirm substituent positions (e.g., δ 7.53 ppm for indole protons in D-590) .
- Elemental analysis (e.g., C, H, N content within 0.3% of theoretical values) .
- Polarimetry to verify enantiopurity (e.g., [α]²⁰_D = -101° for (R)-isomer in MeOH) .
Q. What is the mechanistic basis for its application in Parkinson’s disease research?
- Methodological Answer : The compound acts as a dopamine D2/D3 receptor agonist. In vitro binding assays (Ki < 1 nM for D3 receptors) and in vivo models (e.g., 6-OHDA-lesioned rats) demonstrate dose-dependent reversal of motor deficits . Its neuroprotective effects are linked to antioxidant activity, reducing oxidative stress markers like lipid peroxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., indole or fluoroindole substitutions) impact dopamine receptor selectivity and potency?
- Methodological Answer : Introducing a 4-fluoroindol-3-ylmethyl group (as in D-590) enhances D3 selectivity (D3/D2 ratio > 100) by optimizing hydrophobic interactions with receptor subpockets. SAR studies show that bulkier substituents reduce D2 affinity while maintaining D3 potency .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). Solutions include:
- Lipophilicity optimization : LogP adjustments via alkyl chain truncation (e.g., propyl to ethyl groups) improve bioavailability .
- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., sulfonamide hydrolysis) for targeted structural shielding .
Q. How does chirality influence biological activity and neuroprotective outcomes?
- Methodological Answer : The (R)-enantiomer exhibits superior D3 affinity and neuroprotection compared to the (S)-form. For example, (R)-N6-propyl derivatives show 10-fold higher antioxidant activity in H2O2-induced neuronal damage models . Enantiomer-specific effects are attributed to differential receptor binding conformations .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
